Benzoimidazole-1-carbaldehyde
Overview
Description
Benzoimidazole-1-carbaldehyde is a heterocyclic aromatic organic compound. It consists of a benzimidazole ring fused with an aldehyde group at the first position. This compound is known for its significant role in various chemical and biological applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzoimidazole-1-carbaldehyde can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with formic acid or its derivatives, followed by oxidation. Another method includes the reaction of o-phenylenediamine with aldehydes under acidic conditions, leading to the formation of benzimidazole derivatives .
Industrial Production Methods
In industrial settings, the synthesis of benzimidazole-1-carbaldehyde often involves the use of high-yielding, cost-effective processes. One such method is the one-pot synthesis, which allows for the direct conversion of carboxylic acids into benzimidazoles using HBTU-promoted methodologies . This method is advantageous due to its simplicity and high efficiency.
Chemical Reactions Analysis
Types of Reactions
Benzoimidazole-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The benzimidazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Benzoimidazole-1-carboxylic acid.
Reduction: Benzoimidazole-1-methanol.
Substitution: Various substituted benzimidazole derivatives depending on the reagents used.
Scientific Research Applications
Benzoimidazole-1-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of benzoimidazole-1-carbaldehyde involves its interaction with various molecular targets and pathways. For instance, in cancer therapy, benzimidazole derivatives can inhibit enzymes involved in cell proliferation and induce apoptosis in cancer cells . The substitution pattern around the benzimidazole nucleus significantly influences its biological activity .
Comparison with Similar Compounds
Benzoimidazole-1-carbaldehyde is unique due to its structural properties and wide range of applications. Similar compounds include:
Benzimidazole: Lacks the aldehyde group but shares the core structure.
Pyrimido[1,2-a]benzimidazoles: Contain an additional fused ring, leading to different biological activities.
Bis(benzimidazole) complexes: These compounds have enhanced biological activities due to the presence of two benzimidazole units.
In comparison, this compound stands out due to its versatility in chemical reactions and its significant role in medicinal chemistry.
Properties
IUPAC Name |
benzimidazole-1-carbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-6-10-5-9-7-3-1-2-4-8(7)10/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVLBRKILZDEOMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00343424 | |
Record name | benzimidazole-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00343424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90196-39-7 | |
Record name | benzimidazole-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00343424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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